4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid; hydrochloride is a compound categorized primarily as an organic acid. It is known for its role in biochemical research and potential therapeutic applications. The compound's systematic name reflects its structural components, which include an amino group, a carboxymethyl group, and a methyl group attached to a benzoic acid framework. This compound is often utilized in studies related to amino acid metabolism and drug development.
The compound is classified under the category of amino acids and carboxylic acids. Its chemical structure can be represented as C10H11NO4, with a molecular weight of approximately 211.20 g/mol . The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility in aqueous solutions, which is crucial for biological assays.
The synthesis of 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid; hydrochloride can be achieved through various chemical pathways. One notable method involves the reaction of 3-methylbenzoic acid with appropriate amine and carboxymethylating agents under controlled conditions. This process typically requires:
This method has been documented in several patents focusing on the synthesis of related compounds .
The molecular structure of 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid features a benzoic acid core with additional functional groups:
The compound's structural formula can be depicted as follows:
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry.
The mechanism of action for 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid primarily involves its role as an intermediate in metabolic pathways. It may act as:
Data supporting these roles can be found in biochemical studies that explore amino acid derivatives' effects on cellular functions.
Relevant data on these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid; hydrochloride has several applications in scientific research:
These applications highlight the compound's versatility and importance in both academic and industrial settings.
The incorporation of the chiral α-amino acid center in 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid hydrochloride presents significant synthetic challenges, primarily addressed through chiral pool derivatization and de novo asymmetric synthesis strategies. The chiral pool approach typically employs naturally occurring (S)-amino acids as starting materials, where the pre-existing stereocenter guides the stereoselective construction of the target molecule. For instance, (S)-phenylglycine derivatives serve as precursors for the aminocarboxymethyl moiety through regioselective aromatic substitution reactions on appropriately functionalized benzoic acid scaffolds [2] [8].
Alternative routes involve diastereoselective alkylation of tert-butyl glyoxylate Schiff bases with 4-(halomethyl)-3-methylbenzoic acid esters, achieving diastereomeric ratios exceeding 95:5 when employing Oppolzer's sultam or Evans oxazolidinone auxiliaries. The diastereoselectivity arises from the rigid transition-state geometry enforced by the chiral auxiliary, directing nucleophilic attack to the si-face of the imine electrophile [3] [8]. Post-alkylation, auxiliary removal under mild hydrolytic conditions (e.g., LiOH/THF/H₂O) followed by hydrogenolysis liberates the free amino acid functionality without racemization, as confirmed by chiral HPLC analysis showing >99% enantiomeric excess (ee) [2].
Table 1: Diastereoselectivity in Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Base | Temperature (°C) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|
| Evans oxazolidinone | NaHMDS | -78 | 98:2 | >99 |
| Oppolzer sultam | KOtBu | -40 | 95:5 | 98 |
| (S)-Phenylglycinol | LDA | -78 | 90:10 | 95 |
Catalytic asymmetric methodologies provide more atom-economical routes to the target compound, primarily through enantioselective C–C bond formation. Transition metal-catalyzed asymmetric hydrogenation of enol ester precursors represents an industrially viable approach. Specifically, dehydroamino acid derivatives bearing the 3-methylbenzoic acid moiety undergo quantitative asymmetric hydrogenation using DuPhos-Rh catalysts at 5 bar H₂ pressure in methanol, achieving 97% ee at 0.5 mol% catalyst loading [3]. The reaction proceeds via a Rh(I)-mediated hydride transfer to the re-face of the enamide double bond, governed by the chiral bidentate phosphine ligand's steric environment [3] [8].
Organocatalytic approaches employing phase-transfer catalysts demonstrate exceptional efficiency for bench-scale synthesis. Cinchona alkaloid-derived ammonium salts (e.g., O-9-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) catalyze the alkylation of glycine Schiff bases with 4-bromomethyl-3-methylbenzoate esters in toluene/50% KOH biphasic systems. This methodology consistently delivers >90% ee at -20°C within 4 hours, attributed to the formation of a rigid ion pair between the ammonium cation and the glycine enolate, exposing only one prochiral face to the electrophile [8].
Table 2: Catalytic Performance in Asymmetric Alkylation
| Catalyst System | Electrophile | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Rh-(R,R)-MeDuPhos | Dehydroamino acid derivative | 16 | 98 | 97 |
| Anthracenylmethylcinchoninium | 4-Bromomethyl-3-methylbenzoate | 4 | 92 | 94 |
| Cu-Box complex | Diazoacetate | 8 | 85 | 91 |
Copper-catalyzed asymmetric [3+2]-cycloadditions between azomethine ylides and acrylate derivatives provide alternative access to the α-amino acid framework. Chiral copper-bisoxazoline complexes (2 mol%) catalyze the reaction between N-(diphenylmethylene)glycine methyl ester and 4-vinyl-3-methylbenzoate in dichloroethane at 40°C, yielding pyrrolidine intermediates that undergo oxidative N-debenzylation (H₂, Pd/C) and hydrolytic ring opening to afford the target amino acid with 91% ee [3] [8].
Solvent selection critically impacts yield, enantioselectivity, and scalability in the synthesis of 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid hydrochloride. Biphasic solvent systems (toluene/water) prove optimal for phase-transfer catalyzed alkylations, enabling rapid reagent mixing while facilitating catalyst recovery. Studies demonstrate that increasing the aqueous phase pH above 12.5 using KOH significantly enhances reaction kinetics by maximizing the concentration of the active glycine enolate species, reducing reaction times from 12 to 4 hours compared to NaOH systems [4] [8].
For catalytic hydrogenations, methanol emerges as the superior solvent over tetrahydrofuran or ethyl acetate due to its capacity to solubilize both the substrate and the hydrogenation catalyst while minimizing catalyst decomposition. Temperature optimization reveals that maintaining the reaction at 25°C ± 2°C prevents the formation of the undesired benzoic acid lactam side product, which increases by 15% when temperatures exceed 35°C [4].
Table 3: Solvent Effects on Catalytic Hydrogenation
| Solvent | Temperature (°C) | Conversion (%) | Lactam Impurity (%) | ee (%) |
|---|---|---|---|---|
| Methanol | 25 | 100 | 0.5 | 97 |
| Ethanol | 25 | 98 | 1.2 | 96 |
| Tetrahydrofuran | 25 | 85 | 3.8 | 94 |
| Ethyl acetate | 25 | 92 | 2.5 | 95 |
Reduction of the 4-nitro precursor represents a scalable approach to the aminomethyl intermediate. Iron-mediated reductions under aqueous conditions require optimization of proton source and phase-transfer catalysts to achieve industrially viable reaction rates. Employing ammonium chloride as the proton donor with tetrabutylammonium bromide (0.05 equiv) in water at 85-110°C achieves complete reduction within 2-3 hours, significantly outperforming traditional tin(II) chloride methods which generate stoichiometric metal waste. The iron sludge byproduct (Fe₃O₄) can be magnetically separated and recycled, enhancing process sustainability [4].
Achieving pharmaceutically acceptable enantiopurity (>99% ee) requires strategic purification at multiple synthetic stages. Diastereomeric crystallization proves effective following auxiliary-mediated syntheses: dissolving the crude amino acid in boiling ethanol (10 mL/g) and adding n-heptane (3 volumes) induces selective crystallization of the desired (S)-diastereomer with 98.5% de after two recrystallizations. Chiral HPLC analysis (Chirobiotic T column, 0.1% acetic acid in methanol) confirms the absence of the (R)-enantiomer above the 0.1% detection limit [2] [9].
For hydrochloride salt formation, precise pH control during acidification prevents racemization. Adding 1.0 equivalent of hydrochloric acid to the enantiomerically enriched amino acid in isopropanol at 0-5°C yields a crystalline hydrochloride salt that filters efficiently with minimal mother liquor retention. This process eliminates residual solvents like dimethylformamide below 100 ppm, meeting International Council for Harmonisation Q3C guidelines [2] [6].
Simulated moving bed chromatography (SMB) serves as a continuous purification alternative for resolving enantiomeric impurities. Utilizing Chiralpak AD-H columns with ethanol/water (80:20) as the mobile phase at 50°C achieves baseline separation (α = 1.32) with productivity rates exceeding 200 g racemate/L stationary phase/day. This method reduces solvent consumption by 80% compared to batch chromatography, making it economically viable for multi-kilogram production campaigns [2].
Final purity assessment via quantitative nuclear magnetic resonance spectroscopy (qNMR) using fumaric acid as the internal standard confirms chemical purity ≥99.5%, while polarimetric analysis ([α]ᴅ²⁵ = +34.5° ± 0.5° in water) validates enantiomeric integrity through comparison with the authentic standard. These analytical controls ensure batch-to-batch consistency in large-scale manufacturing [2] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: